2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

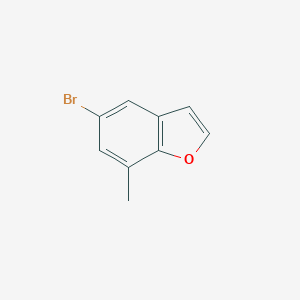

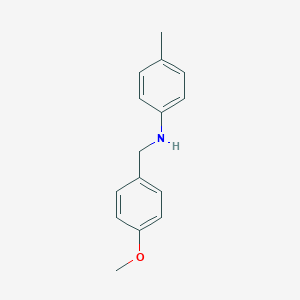

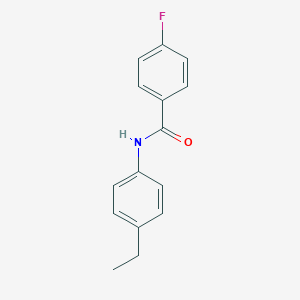

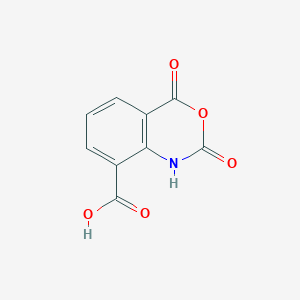

“2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid” is a chemical compound with the molecular formula C9H5NO5 . It has a molecular weight of 207.14 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzoxazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and multiple functional groups including two carbonyl groups and a carboxylic acid group . The InChI code and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 0.5, indicating its relative lipophilicity, which influences its absorption and distribution within the body . It has two hydrogen bond donors and five hydrogen bond acceptors . Its topological polar surface area is 92.7 Ų , which can influence its ability to cross cell membranes.Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Properties

The synthesis and chemical properties of 1,2-benzoxazines, including 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid derivatives, are well-documented. These compounds can be synthesized through various methods, including the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. Their significance is emphasized in the development of oxazinium salts as electrophiles and their utility as chiral synthons in organic synthesis. The reduction of 1,2-oxazines derivatives to generate various chemically significant compounds has been explored, indicating the versatility of this chemical structure in synthetic organic chemistry (Sainsbury, 1991).

2. Biological Activities and Applications

Benzoxazinoids, including benzoxazinones and benzoxazolinones derived from 1,4-benzoxazin-3-one structures, show potential as antimicrobial scaffolds. These compounds, produced by certain plants, exhibit roles in plant defense against biological threats. Their structural subclasses significantly influence their effectiveness. Interestingly, synthetic derivatives of the 1,4-benzoxazin-3-one backbone demonstrate potent antimicrobial activities against pathogenic fungi and bacteria, showcasing the potential of these compounds in designing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Mecanismo De Acción

Mode of Action

It is part of the benzoxazine class of compounds, which are known to interact with various biological targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzoxazines are a diverse group of compounds that can interact with multiple biochemical pathways depending on their specific structure

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion rates are unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data .

Propiedades

IUPAC Name |

2,4-dioxo-1H-3,1-benzoxazine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIZTWSCWFPXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438552 |

Source

|

| Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |

CAS RN |

167902-99-0 |

Source

|

| Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.